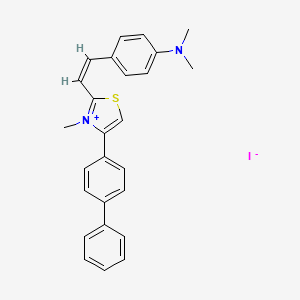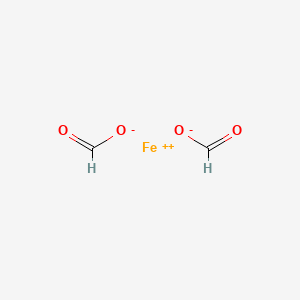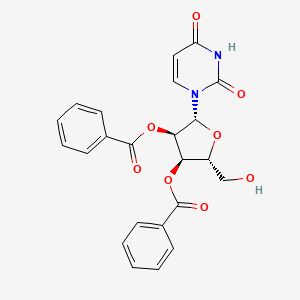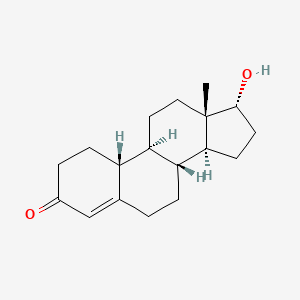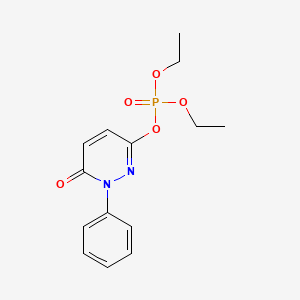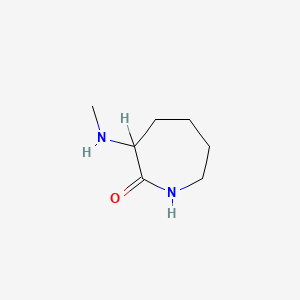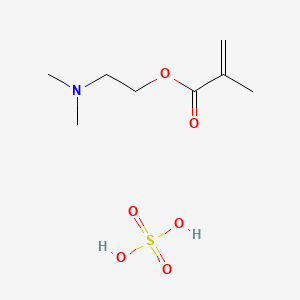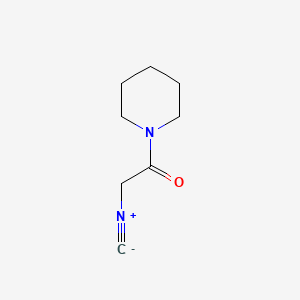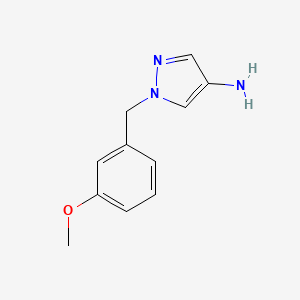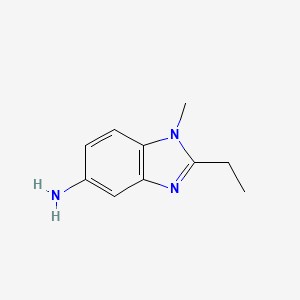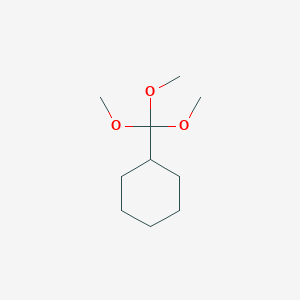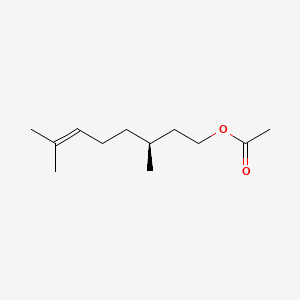![molecular formula C19H30O3 B1623980 acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene CAS No. 75975-83-6](/img/structure/B1623980.png)
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, is a derivative of caryophyllene, a natural bicyclic sesquiterpene found in many essential oils, including clove oil, cannabis, and hops . Caryophyllene is known for its unique structure, which includes a cyclobutane ring and a trans-double bond in a nine-membered ring . The acetylation of caryophyllene enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The acetylation of caryophyllene typically involves the reaction of caryophyllene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of acetylated caryophyllene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and catalysts, with the reaction being conducted in large reactors to produce significant quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions: acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert caryophyllene, acetylated, back to its original form or other derivatives.
Substitution: The acetyl group can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Caryophyllene oxide: Formed through oxidation.
Various derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-cancer properties.
Industry: Used in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of caryophyllene, acetylated, involves its interaction with various molecular targets and pathways:
Cannabinoid Receptors: Acts as an agonist for cannabinoid receptor type 2 (CB2), which is involved in anti-inflammatory and analgesic effects.
Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2): Activation of Nrf2 leads to the expression of antioxidant proteins that protect against oxidative damage.
Cyclooxygenase Enzymes (COX-1 and COX-2): Inhibits these enzymes, reducing inflammation and pain.
Comparación Con Compuestos Similares
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, can be compared with other similar compounds such as:
Caryophyllene: The non-acetylated form, which has different chemical properties and biological activities.
Caryophyllene oxide: An oxidized derivative with distinct chemical and biological properties.
Humulene: Another sesquiterpene with similar structural features but different biological activities.
Uniqueness: this compound, stands out due to its enhanced chemical stability and unique biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
75975-83-6 |
|---|---|
Fórmula molecular |
C19H30O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24.C4H6O3/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11;1-3(5)7-4(2)6/h6,13-14H,2,5,7-10H2,1,3-4H3;1-2H3/b11-6-;/t13-,14-;/m1./s1 |
Clave InChI |
DWYHUKSMKNWPGU-ZTDCGIRDSA-N |
SMILES isomérico |
C/C/1=C/CCC(=C)[C@H]2CC([C@@H]2CC1)(C)C.CC(=O)OC(=O)C |
SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C.CC(=O)OC(=O)C |
SMILES canónico |
CC1=CCCC(=C)C2CC(C2CC1)(C)C.CC(=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


